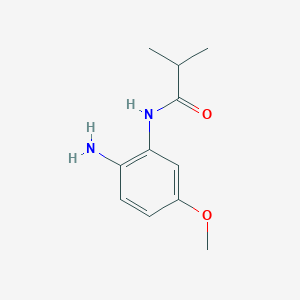

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide

Vue d'ensemble

Description

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

- AMK significantly increases the phosphorylation of both ERK and CREB in the hippocampus, which are crucial for memory formation .

- Additionally, it scavenges free radicals, contributing to its antioxidant properties .

Target of Action

- AMK interacts with melatonin receptors. It could improve memory by acting on these receptors .

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductases, influencing their catalytic activity. The compound’s interaction with these enzymes can alter the redox state of cells, impacting metabolic processes and cellular homeostasis. Additionally, this compound can form complexes with metal ions, which may affect its biochemical behavior and reactivity .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, particularly those involved in oxidative stress responses. This modulation can lead to changes in gene expression, affecting the production of proteins involved in antioxidant defense. Furthermore, the compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic efficiency. Additionally, the compound can interact with transcription factors, influencing gene expression patterns. These interactions at the molecular level are crucial for understanding how this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, which may alter its initial effects.

Activité Biologique

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a structure that allows it to interact with various biological targets. The presence of the amino group and methoxy group on the aromatic ring contributes to its binding affinity and selectivity towards specific receptors.

-

G Protein-Coupled Receptor (GPCR) Agonism :

- This compound has been evaluated for its agonist properties at formyl peptide receptors (FPRs), specifically FPR2. Studies indicate that it can stimulate calcium mobilization in neutrophils, which is critical for inflammatory responses .

- The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its selectivity and potency as an FPR agonist .

- Metabolic Stability :

Biological Activity Overview

The biological activity of this compound can be summarized based on various studies:

Study 1: FPR Agonism

A study conducted on a series of chiral derivatives related to this compound revealed significant agonistic activity at FPR2. The research highlighted the importance of stereochemistry in receptor activation, where specific enantiomers showed marked differences in potency .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties in vivo using murine models. Results indicated that treatment with this compound led to reduced inflammatory markers in serum, suggesting its potential use in managing inflammatory diseases .

Pharmacological Implications

The pharmacological profile of this compound suggests several therapeutic implications:

- Anti-inflammatory Therapeutics : Given its action on FPRs, this compound could be further developed as a treatment for conditions characterized by excessive inflammation.

- Potential in Cancer Therapy : The modulation of immune responses via GPCRs may offer avenues for cancer immunotherapy, where enhancing immune cell function is crucial.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide has shown potential as a pharmaceutical intermediate. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activities. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation through specific molecular interactions.

Analgesic Activity

The compound has been investigated for its analgesic properties, particularly as a TRPV1 antagonist. This mechanism is crucial for pain management, as TRPV1 is involved in pain signaling pathways. A notable study highlighted that specific derivatives of this compound displayed enhanced binding affinity and potency in pain models compared to existing treatments .

Biological Applications

The biological activities of this compound extend beyond anticancer effects:

Antimicrobial Activity

Studies suggest that this compound exhibits antimicrobial properties, making it useful in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease.

Chemical Synthesis and Material Science

This compound serves as a versatile building block in organic synthesis:

Synthesis of Complex Molecules

This compound is utilized in synthesizing more complex organic molecules, which can lead to the development of novel materials with specific properties.

Polymer Development

In materials science, derivatives of this compound are being explored for their potential use in creating advanced polymers and coatings with enhanced durability and functionality.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Propriétés

IUPAC Name |

N-(2-amino-5-methoxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-10-6-8(15-3)4-5-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPITULHRQJKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651069 | |

| Record name | N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903822-32-2 | |

| Record name | N-(2-Amino-5-methoxyphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.